molecular formula C9H10O2 B2660752 3,4-dihydro-1H-2-benzopyran-5-ol CAS No. 1261624-59-2

3,4-dihydro-1H-2-benzopyran-5-ol

Cat. No.: B2660752
CAS No.: 1261624-59-2
M. Wt: 150.177
InChI Key: BYJXGCRAXIIOLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dihydro-1H-2-benzopyran-5-ol: is an organic compound with the molecular formula C9H10O2. It is a member of the benzopyran family, which is known for its diverse biological activities and applications in various fields. This compound is characterized by a benzopyran ring system with a hydroxyl group at the 5th position, making it a versatile intermediate in organic synthesis .

Safety and Hazards

Isochroman-5-ol is classified as a combustible liquid . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical . In case of fire, CO2, dry chemical, or foam should be used for extinction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-1H-2-benzopyran-5-ol typically involves the hydrogenation of benzopyran derivatives. One common method is the catalytic hydrogenation of benzopyran in the presence of a palladium catalyst under mild conditions . Another approach involves the reduction of benzopyran-5-one using sodium borohydride or lithium aluminum hydride as reducing agents .

Industrial Production Methods: Industrial production of this compound often employs continuous flow hydrogenation processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3,4-dihydro-1H-2-benzopyran-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

3,4-dihydro-1H-isochromen-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3,10H,4-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJXGCRAXIIOLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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